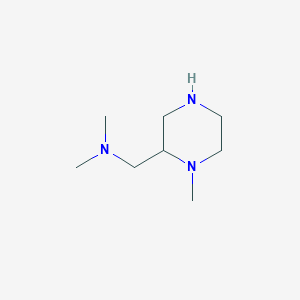
2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4,4-dimethyl-2-imidazolidinethione is a heterocyclic compound that belongs to the class of imidazolidinethiones This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with a phenyl group and two methyl groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired imidazolidinethione ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-4,4-dimethyl-2-imidazolidinethione has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of 1-Phenyl-4,4-dimethyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The sulfur atom in the imidazolidinethione ring can also participate in redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Imidazolidinethione: A related compound with similar structural features but lacking the phenyl and methyl groups.
4,4-Dimethyl-2-imidazolidinethione: Similar to 1-Phenyl-4,4-dimethyl-2-imidazolidinethione but without the phenyl group.
Uniqueness: 1-Phenyl-4,4-dimethyl-2-imidazolidinethione is unique due to the presence of both phenyl and methyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other imidazolidinethiones and contributes to its diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
32595-29-2 |
|---|---|
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
4,4-dimethyl-1-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H14N2S/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
VSWFMNJNVGGNJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(=S)N1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
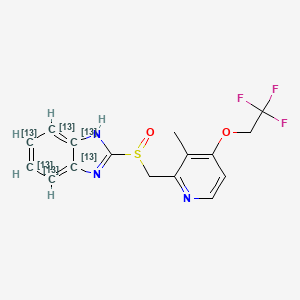

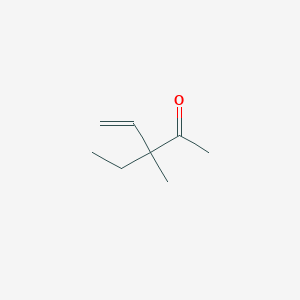

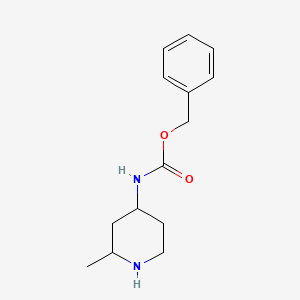
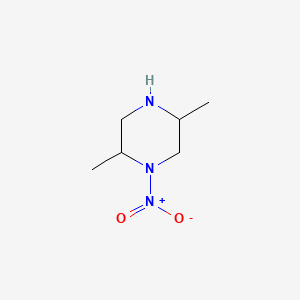
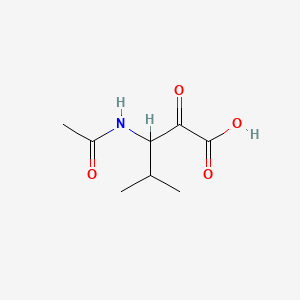
![tert-butyl N-[(1R)-1-cyano-2-phenylethyl]carbamate](/img/structure/B13828515.png)
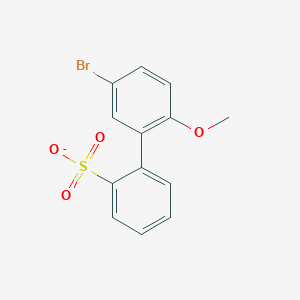

![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)
